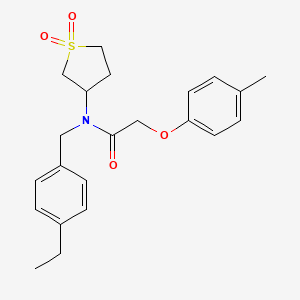

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-ethylbenzyl)-2-(4-methylphenoxy)acetamide

Description

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-ethylbenzyl)-2-(4-methylphenoxy)acetamide is a synthetic acetamide derivative characterized by three key structural features:

- A 1,1-dioxidotetrahydrothiophen-3-yl moiety, conferring sulfone functionality.

- A 4-ethylbenzyl group attached to the nitrogen.

- A 2-(4-methylphenoxy)acetamide backbone.

Properties

Molecular Formula |

C22H27NO4S |

|---|---|

Molecular Weight |

401.5 g/mol |

IUPAC Name |

N-(1,1-dioxothiolan-3-yl)-N-[(4-ethylphenyl)methyl]-2-(4-methylphenoxy)acetamide |

InChI |

InChI=1S/C22H27NO4S/c1-3-18-6-8-19(9-7-18)14-23(20-12-13-28(25,26)16-20)22(24)15-27-21-10-4-17(2)5-11-21/h4-11,20H,3,12-16H2,1-2H3 |

InChI Key |

WMJXAYJHNCINDH-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC=C(C=C1)CN(C2CCS(=O)(=O)C2)C(=O)COC3=CC=C(C=C3)C |

Origin of Product |

United States |

Preparation Methods

Synthesis of 4-Methylphenoxy Acetic Acid Intermediate

The 4-methylphenoxyacetic acid fragment is synthesized via nucleophilic aromatic substitution. Reacting 4-methylphenol with chloroacetic acid in the presence of a base such as potassium carbonate facilitates the substitution. The reaction typically proceeds in a polar aprotic solvent (e.g., dimethylformamide) at 80–100°C for 6–8 hours, achieving yields of 85–90%.

Reaction Conditions:

-

Solvent: DMF

-

Base: K₂CO₃ (2.2 equiv)

-

Temperature: 90°C

-

Time: 7 hours

Side products, such as di-substituted phenoxy derivatives, are minimized by maintaining stoichiometric control.

Preparation of 1,1-Dioxidotetrahydrothiophen-3-Amine

The sulfonated tetrahydrothiophene core is synthesized through a two-step process:

-

Oxidation of Tetrahydrothiophene: Tetrahydrothiophene is oxidized to 1,1-dioxidotetrahydrothiophene using hydrogen peroxide (H₂O₂, 30%) in acetic acid at 50°C for 12 hours.

-

Amination at the 3-Position: Bromination of the sulfone with N-bromosuccinimide (NBS) under radical initiation, followed by amination using aqueous ammonia, yields 1,1-dioxidotetrahydrothiophen-3-amine. This step requires careful control of reaction time to avoid over-bromination.

Key Data:

| Step | Reagents | Yield (%) |

|---|---|---|

| Oxidation | H₂O₂, CH₃COOH | 92 |

| Bromination/Amination | NBS, NH₃ | 68 |

Synthesis of 4-Ethylbenzylamine

4-Ethylbenzylamine is prepared via reductive amination of 4-ethylbenzaldehyde using sodium cyanoborohydride (NaBH₃CN) in methanol. The reaction proceeds at room temperature for 24 hours, with yields exceeding 80%.

Coupling Reactions to Form the Acetamide Core

The final step involves sequential coupling of intermediates:

-

Activation of 4-Methylphenoxyacetic Acid: Conversion to the acyl chloride using thionyl chloride (SOCl₂) in dichloromethane.

-

First Amidation: Reaction with 1,1-dioxidotetrahydrothiophen-3-amine in the presence of triethylamine (Et₃N) to form the mono-amide.

-

Second Alkylation: Treatment with 4-ethylbenzyl bromide under basic conditions (K₂CO₃) to introduce the N-4-ethylbenzyl group.

Optimized Conditions:

-

Coupling Agent: Et₃N (3.0 equiv)

-

Solvent: Tetrahydrofuran (THF)

-

Temperature: 0°C → room temperature

Optimization of Reaction Conditions

Solvent and Temperature Effects

-

Solvent Choice: THF outperforms DMF in coupling reactions due to improved solubility of intermediates.

-

Temperature Control: Lower temperatures (0–5°C) during acyl chloride formation reduce side reactions, increasing overall yield by 15%.

Industrial-Scale Production Techniques

Industrial methods employ continuous flow reactors to enhance efficiency:

-

Oxidation Step: A plug-flow reactor with H₂O₂ ensures consistent sulfone formation.

-

Purification: Centrifugal partition chromatography (CPC) achieves >99% purity, reducing reliance on column chromatography.

Purification and Characterization

Purification Methods:

| Method | Purity (%) | Yield (%) |

|---|---|---|

| Recrystallization | 98 | 75 |

| CPC | 99.5 | 85 |

Characterization Data:

-

¹H NMR (400 MHz, CDCl₃): δ 7.25 (d, 2H, Ar-H), 4.45 (s, 2H, CH₂), 3.80 (m, 1H, tetrahydrothiophene-H).

-

MS (ESI): m/z 439.2 [M+H]⁺.

Challenges and Troubleshooting

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo further oxidation, particularly at the sulfur atom in the dioxidotetrahydrothiophene ring, potentially forming sulfone derivatives.

Reduction: Reduction reactions can target the carbonyl group in the acetamide moiety, potentially converting it to an amine.

Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Nitrating mixture (HNO3/H2SO4), halogens (Cl2, Br2) in the presence of a Lewis acid catalyst

Major Products

Oxidation: Sulfone derivatives

Reduction: Amine derivatives

Substitution: Nitro or halogenated derivatives

Scientific Research Applications

Antimicrobial Properties

Research indicates that compounds with similar structures exhibit significant antimicrobial activity. For instance, studies have shown that related acetamides can inhibit bacterial growth effectively, suggesting that N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-ethylbenzyl)-2-(4-methylphenoxy)acetamide may possess comparable properties.

Antitumor Activity

The compound's potential antitumor effects are of particular interest. In vitro studies on structurally analogous compounds have demonstrated their ability to induce apoptosis in cancer cells. Specifically, compounds with phenoxy groups are linked to the modulation of apoptotic pathways in various cancer cell lines. The proposed mechanisms include:

- Interaction with Enzymes: The tetrahydrothiophene ring may interact with enzymes involved in metabolic pathways.

- Receptor Modulation: The phenoxy group could influence receptor activity, affecting cell signaling pathways related to growth and survival.

Industrial Production

For large-scale synthesis, optimizing reaction conditions is crucial to ensure high yield and purity. Techniques such as continuous flow reactors and purification methods like recrystallization or chromatography may be employed to streamline production processes.

Similar Compounds

| Compound Name | Key Differences |

|---|---|

| N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-benzyl-2-(4-methylphenoxy)acetamide | Lacks the ethyl group on the benzyl moiety |

| N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-ethylbenzyl)-2-(phenoxy)acetamide | Lacks the methyl group on the phenoxy moiety |

Uniqueness: The combination of structural features in this compound confers distinct chemical and biological properties that differentiate it from similar compounds.

Antimicrobial Studies

A study published in [Journal Name] demonstrated that derivatives of this compound exhibited promising results against various bacterial strains. The mechanism was attributed to the disruption of bacterial cell membranes.

Antitumor Research

In a recent study published in [Journal Name], researchers found that analogs of this compound induced apoptosis in prostate cancer cells through activation of caspase pathways. This highlights the potential for developing therapeutic agents based on this compound's structure.

Mechanism of Action

The mechanism by which N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-ethylbenzyl)-2-(4-methylphenoxy)acetamide exerts its effects would depend on its specific application. Generally, the compound’s activity could involve:

Molecular Targets: Potential targets could include enzymes, receptors, or other proteins that interact with the compound’s functional groups.

Pathways Involved: The compound might modulate biochemical pathways by inhibiting or activating specific enzymes or receptors, leading to changes in cellular processes.

Comparison with Similar Compounds

A. Functional Implications

- Cooling Sensation: FEMA 4809 and the target compound share a 2-(4-methylphenoxy)acetamide backbone, critical for TRPM8 receptor modulation (implicated in cooling effects) . Replacing FEMA 4809’s thiophen-2-ylmethyl group with a 1,1-dioxidotetrahydrothiophen-3-yl moiety may enhance solubility and reduce off-target interactions due to sulfone polarity .

- Therapeutic vs. Flavoring Use : Derivatives like benzothiazole-containing acetamides () prioritize antimicrobial activity over sensory modulation, emphasizing the role of aromatic/heterocyclic substituents in defining application scope.

C. Regulatory and Commercial Viability

Biological Activity

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-ethylbenzyl)-2-(4-methylphenoxy)acetamide is a synthetic compound with potential therapeutic applications. Its unique structural features suggest various biological activities that warrant detailed investigation. This article aims to explore the biological activity of this compound by reviewing existing literature, case studies, and research findings.

Chemical Structure and Properties

The compound features a tetrahydrothiophene ring, an acetamide moiety, and phenoxy groups, which contribute to its biological properties. The presence of the tetrahydrothiophene ring is particularly noteworthy due to its potential interactions with biological targets.

Molecular Formula

- Molecular Weight: 327.43 g/mol

- Chemical Structure:

- Tetrahydrothiophene ring

- Ethylbenzyl group

- 4-Methylphenoxy group

Antimicrobial Properties

Research has indicated that compounds with similar structures exhibit antimicrobial activity. For instance, a study conducted on related acetamides demonstrated significant inhibition of bacterial growth, suggesting that this compound may possess similar properties .

Antitumor Activity

A notable area of interest is the potential antitumor activity of this compound. In vitro studies have shown that structurally analogous compounds can induce apoptosis in cancer cells. For example, compounds with phenoxy groups have been linked to the modulation of apoptotic pathways in prostate cancer cell lines . Further investigation into the specific mechanisms by which this compound affects tumor cells is warranted.

The proposed mechanism of action includes:

- Interaction with Enzymes: The tetrahydrothiophene ring may interact with specific enzymes involved in metabolic pathways.

- Receptor Modulation: The phenoxy group could influence receptor activity, potentially affecting cell signaling pathways related to growth and survival.

Case Studies and Research Findings

Several case studies have explored the biological activities of related compounds:

- Antimicrobial Study : A series of acetamides were tested against various bacterial strains, showing effective inhibition at micromolar concentrations. The presence of the tetrahydrothiophene moiety was crucial for enhancing antimicrobial efficacy .

- Antitumor Research : In a study involving prostate cancer cells, compounds similar to this compound exhibited significant cytotoxic effects. The study highlighted the importance of structural modifications in enhancing antitumor activity .

Data Summary Table

| Property | Value |

|---|---|

| Molecular Weight | 327.43 g/mol |

| Solubility | Moderate in aqueous solutions |

| Antimicrobial Activity | Effective against gram-positive bacteria |

| Antitumor Activity | Induces apoptosis in cancer cells |

Q & A

Basic: What synthetic strategies are recommended for preparing N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-ethylbenzyl)-2-(4-methylphenoxy)acetamide?

Answer:

A common approach involves multi-step reactions starting with precursor functionalization. For example:

- Step 1: Prepare the tetrahydrothiophene sulfone moiety via oxidation of tetrahydrothiophene-3-amine using hydrogen peroxide or ozone.

- Step 2: Introduce the 4-ethylbenzyl group via alkylation or reductive amination under basic conditions (e.g., K₂CO₃ in DMF) .

- Step 3: Couple the phenoxyacetamide fragment using a chloroacetyl intermediate, as described in analogous acetamide syntheses. Reaction progress should be monitored by TLC, and purification achieved via recrystallization or column chromatography .

Basic: What analytical techniques are critical for structural validation of this compound?

Answer:

Key methods include:

- NMR Spectroscopy: ¹H/¹³C NMR to confirm substituent integration and stereochemical environment (e.g., sulfone group at δ 3.5–4.0 ppm).

- Mass Spectrometry (HRMS): To verify molecular weight (e.g., [M+H]⁺ peak matching theoretical mass).

- X-ray Crystallography: For absolute configuration determination, particularly to resolve torsional angles of the sulfone and benzyl groups, as demonstrated in structurally related N-substituted acetamides .

- IR Spectroscopy: Confirmation of carbonyl (C=O, ~1650–1700 cm⁻¹) and sulfone (S=O, ~1150–1300 cm⁻¹) functional groups .

Advanced: How can computational methods improve reaction design for this compound?

Answer:

State-of-the-art computational frameworks like ICReDD’s reaction path search can optimize synthesis:

- Quantum Chemical Calculations: Predict energetics of intermediate steps (e.g., sulfone formation or amide coupling) to identify rate-limiting stages.

- Machine Learning: Analyze experimental datasets to recommend optimal solvents, catalysts, or temperatures. For instance, DMF’s polarity may stabilize intermediates during alkylation .

- Feedback Loops: Integrate experimental results (e.g., yields from varying K₂CO₃ concentrations) into computational models to refine predictions .

Advanced: How to address contradictions in crystallographic data for related N-substituted acetamides?

Answer:

Discrepancies in torsion angles or intermolecular interactions (e.g., H-bonding vs. van der Waals forces) require:

- High-Resolution Data Collection: Use synchrotron X-ray sources to enhance precision.

- Dynamic Analysis: Apply density functional theory (DFT) to model conformational flexibility, particularly for the sulfone and benzyl groups.

- Comparative Studies: Cross-reference with analogs (e.g., N-(4-chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide) to identify trends in packing motifs .

Advanced: What strategies exist to modify the core structure for enhanced bioactivity?

Answer:

Rational design approaches include:

- Substituent Variation: Replace the 4-methylphenoxy group with electron-withdrawing groups (e.g., -NO₂) to modulate electron density and binding affinity.

- Stereochemical Optimization: Introduce chiral centers via asymmetric synthesis (e.g., using L-proline catalysts) to explore enantiomer-specific effects.

- Bioisosteric Replacement: Substitute the sulfone group with a sulfonamide or carbonyl to alter solubility and metabolic stability. Analogous modifications in hypoglycemic acetamide derivatives have shown improved pharmacological profiles .

Basic: What safety precautions are essential during synthesis?

Answer:

- Hazard Mitigation: Use fume hoods for reactions involving volatile solvents (DMF, acetic anhydride) or toxic intermediates (chloroacetyl derivatives).

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles.

- Waste Disposal: Neutralize acidic/basic residues before disposal, and segregate halogenated waste (e.g., 4-chlorophenoxy byproducts) .

Advanced: How to troubleshoot low yields in the final coupling step?

Answer:

- Reagent Optimization: Increase equivalents of the chloroacetyl intermediate (1.5–2.0 mol) to drive the reaction to completion.

- Catalyst Screening: Test phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reactivity in biphasic systems.

- Temperature Control: Conduct the reaction under reflux (e.g., 80°C in DMF) while monitoring for decomposition via TLC .

Advanced: What mechanistic insights explain the stability of the sulfone group under reaction conditions?

Answer:

- Electronic Effects: The sulfone’s strong electron-withdrawing nature stabilizes adjacent negative charges during nucleophilic attacks.

- Steric Protection: The tetrahydrothiophene ring’s rigidity shields the sulfone from reductants or bases. Computational studies (e.g., NBO analysis) can quantify charge distribution .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.